molecular formula C17H17N3O4S2 B6498431 N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 946284-93-1

N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498431
CAS No.: 946284-93-1
M. Wt: 391.5 g/mol
InChI Key: GBMBQTPDNURVFO-UHFFFAOYSA-N
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Description

This compound features a sulfamoylphenyl group linked via an ethyl chain to an acetamide backbone, which is further substituted with a 1,2-oxazole ring bearing a thiophen-2-yl group.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c18-26(22,23)14-5-3-12(4-6-14)7-8-19-17(21)11-13-10-15(24-20-13)16-2-1-9-25-16/h1-6,9-10H,7-8,11H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMBQTPDNURVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

a. Sulfamoylphenyl Acetamide Derivatives

  • N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (5UN) :
    • Simpler structure lacking the ethyl and oxazole groups.
    • Formula: C₁₂H₁₂N₂O₃S₂; molecular weight: 296.36 g/mol .
    • Key difference: The absence of the 1,2-oxazole and ethyl linker likely reduces steric bulk and alters solubility compared to the target compound.
  • Derivatives from Acta Poloniae Pharm. (2015): Examples include 2-(benzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (melting point: 144.2°C) and analogs with pyrazolyl, thiadiazolyl, or quinolinyl substituents . The target compound’s 1,2-oxazole-thiophene system may offer improved π-π stacking or metabolic stability over benzothiazole-based derivatives.

b. Heterocyclic Modifications

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Incorporates a cyano group on the thiophene, enhancing electron-withdrawing properties. Synthesized via a two-step process involving acetyl chloride activation . Contrast: The cyano group may increase reactivity but reduce bioavailability compared to the target compound’s sulfamoyl group.
  • Triazole- and Thiadiazole-Containing Analogs: Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3) and thiadiazole derivatives exhibit rigid triazole/thiadiazole cores.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reference
Target Compound ~407.47* Sulfamoyl, oxazole, thiophene Not reported -
N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide 296.36 Sulfamoyl, thiophene Not reported
2-(Benzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 377.45 Benzothiazole, sulfamoyl 144.2
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 262.35 Cyano, thiophene Not reported

*Calculated based on formula C₁₆H₁₅N₃O₄S₂.

Key Observations :

  • The target compound’s higher molecular weight and heterocyclic diversity may improve target engagement but reduce solubility compared to simpler analogs.
  • Melting points for sulfamoylphenyl acetamides range widely (128–238°C), suggesting substituents significantly influence crystallinity .

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